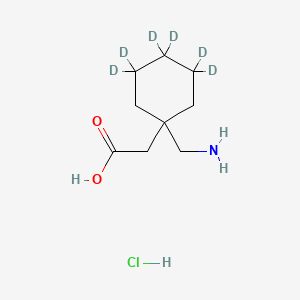

Gabapentin-d6 Hydrochloride

Description

Significance of Deuterium (B1214612) Isotope Labeling in Contemporary Chemical Biology

Deuterium-labeled compounds are molecules where one or more hydrogen atoms have been substituted with deuterium. clearsynth.comclearsynth.com This seemingly subtle change imparts unique physical and chemical properties that are invaluable in a variety of research applications. clearsynth.com The increased mass of deuterium compared to hydrogen leads to a stronger chemical bond, a phenomenon that can significantly alter the rate of chemical reactions, known as the kinetic isotope effect. acs.orgwikipedia.org

This effect, and the distinct nuclear properties of deuterium, have made these compounds indispensable in several key areas of research:

Elucidating Reaction Mechanisms: By selectively placing deuterium atoms at specific positions within a molecule, chemists can trace the fate of these atoms through a chemical reaction, providing profound insights into the reaction's pathway and mechanism. clearsynth.comthalesnano.com

Metabolism and Pharmacokinetic Studies: In medicinal chemistry and pharmaceutical sciences, deuterium labeling is crucial for studying how drugs are absorbed, distributed, metabolized, and excreted (ADME). clearsynth.comsymeres.com The altered metabolic rate of deuterated compounds can help researchers understand a drug's metabolic fate and can even be used to develop drugs with improved pharmacokinetic profiles. clearsynth.comresearchgate.net

Analytical Chemistry and Spectroscopy: Deuterated compounds are vital in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). clearsynth.comthalesnano.com In NMR, deuterated solvents are used to avoid interference from hydrogen signals, leading to clearer and more interpretable spectra. clearsynth.com In MS, deuterated compounds serve as ideal internal standards for the precise quantification of their non-deuterated counterparts in complex biological samples. thalesnano.commusechem.com

Overview of Gabapentin (B195806) Deuterated Analogues in Scientific Inquiry

Gabapentin, an amino acid structurally related to the neurotransmitter γ-Aminobutyric Acid (GABA), is a subject of significant research interest. pharmaffiliates.comchemicalbook.com As with many other compounds of biological importance, the creation of deuterated analogues of gabapentin has opened new avenues for scientific investigation. These analogues, where hydrogen atoms are replaced by deuterium, retain the fundamental structure of gabapentin but possess the unique properties conferred by the heavy isotope.

The primary application of deuterated gabapentin analogues lies in their use as internal standards in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govnih.govnih.gov The near-identical chemical behavior of a deuterated analogue to the parent compound, combined with its distinct mass, allows for highly accurate and precise quantification of gabapentin in biological matrices such as plasma, serum, and urine. nih.govnih.govnih.govnih.gov

Among the various deuterated forms of gabapentin, Gabapentin-d6 Hydrochloride has emerged as a particularly valuable research tool. pharmaffiliates.combiosynth.com This specific analogue contains six deuterium atoms, providing a significant mass shift for clear differentiation in mass spectrometric analyses. biosynth.com

The primary and most critical application of this compound is its role as an internal standard in quantitative bioanalysis. veeprho.commedchemexpress.com When analyzing biological samples to determine the concentration of gabapentin, a known amount of this compound is added to the sample. nih.gov Because it behaves almost identically to gabapentin during sample preparation and analysis, any loss of the analyte during these processes will be mirrored by a proportional loss of the internal standard. musechem.com This allows for the correction of experimental variations and ensures the high accuracy and reliability of the final measurement. thalesnano.com This precision is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. nih.govmdpi.com

The table below summarizes the key properties of this compound:

| Property | Value |

| Chemical Formula | C₉H₁₂D₆ClNO₂ |

| Molecular Weight | 213.73 g/mol |

| CAS Number | 1432061-73-8 |

| Appearance | Solid |

| Primary Application | Internal Standard for Mass Spectrometry |

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C9H18ClNO2 |

|---|---|

Poids moléculaire |

213.73 g/mol |

Nom IUPAC |

2-[1-(aminomethyl)-3,3,4,4,5,5-hexadeuteriocyclohexyl]acetic acid;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H/i1D2,2D2,3D2; |

Clé InChI |

XBUDZAQEMFGLEU-LRDWTYOMSA-N |

SMILES isomérique |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)[2H].Cl |

SMILES canonique |

C1CCC(CC1)(CC(=O)O)CN.Cl |

Origine du produit |

United States |

Advanced Analytical Chemistry Methodologies for Gabapentin D6 Hydrochloride

Spectroscopic Techniques for Deuterium (B1214612) Verification and Structural Elucidation

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For isotopically labeled molecules like Gabapentin-d6 Hydrochloride, both deuterium and proton NMR play crucial roles.

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, which has a spin of 1/2, deuterium has a spin of 1. wikipedia.org This technique is highly effective for confirming the presence and location of deuterium atoms. In a ²H NMR spectrum of this compound, a signal would be expected in the region corresponding to the chemical shift of the cyclohexane (B81311) ring protons. For instance, the chemical shift for cyclohexane-d12 (B167423) is approximately 1.38 ppm. stanford.edu The presence of a peak in this region for Gabapentin-d6 confirms that the deuterium atoms are located on the cyclohexane moiety as intended. nih.govlgcstandards.comnih.gov The absence of signals in other regions further corroborates the specific labeling on the ring.

Table 1: Expected ²H NMR Chemical Shift for this compound This table is interactive.

| Moiety | Expected Chemical Shift (ppm) | Rationale |

|---|

Proton (¹H) NMR spectroscopy is used to analyze the hydrogen atoms in a molecule. In the context of this compound, ¹H NMR serves two primary purposes: confirming the absence of protons at the labeled positions and studying the exchange of labile protons. The ¹H NMR spectrum of a successfully deuterated Gabapentin-d6 would show a significant reduction or complete absence of signals corresponding to the cyclohexane ring protons, which are typically observed between 1.3 and 1.5 ppm in unlabeled Gabapentin (B195806). ijastnet.com The remaining signals would correspond to the protons on the aminomethyl and acetic acid groups.

Deuterium exchange studies are particularly useful for identifying labile protons, such as those in amine (-NH₂) and carboxylic acid (-OH) groups. By adding a few drops of deuterium oxide (D₂O) to the NMR sample, these labile protons will exchange with deuterium atoms. libretexts.org This exchange results in the disappearance of their corresponding signals from the ¹H NMR spectrum, thus confirming their presence and lability.

Table 2: Representative ¹H NMR Chemical Shifts for Gabapentin and Expected Changes in this compound with D₂O Exchange This table is interactive.

| Protons | Typical Chemical Shift (ppm) in Gabapentin | Expected Observation in Gabapentin-d6 HCl | Observation after D₂O Exchange |

|---|---|---|---|

| Cyclohexane (-CH₂-) | ~1.45 | Signal absent/greatly reduced | No change |

| Acetic Acid (-CH₂COOH) | ~2.32 | Present | No change |

| Aminomethyl (-CH₂NH₂) | ~2.89 | Present | No change |

| Amine (-NH₂) | Variable | Present | Signal disappears |

Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio of ions, which allows for the confirmation of molecular weight and elemental composition. For deuterated compounds, it is essential for assessing isotopic purity. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) is a precise method used to determine the isotopic enrichment of deuterated compounds. rsc.orgrsc.org By analyzing the full scan mass spectrum, the relative intensities of the ion corresponding to Gabapentin-d6 (d6) and its less-deuterated counterparts (d5, d4, etc.) as well as the unlabeled compound (d0) can be measured. The isotopic purity is calculated based on the relative abundance of these species. rsc.org For example, the molecular weight of Gabapentin is 171.24 g/mol , while Gabapentin-d6 has a molecular weight of approximately 177.27 g/mol . nih.gov HRMS can resolve these and other isotopic variants to provide a quantitative measure of isotopic purity.

Table 3: Illustrative HRMS Data for Isotopic Purity Assessment of a Gabapentin-d6 Sample This table is interactive.

| Isotopologue | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Relative Abundance (%) | Calculated Purity (%) |

|---|---|---|---|

| Gabapentin-d0 | 172.13 | 0.2 | - |

| Gabapentin-d1 | 173.14 | 0.5 | - |

| Gabapentin-d2 | 174.14 | 0.8 | - |

| Gabapentin-d3 | 175.15 | 1.0 | - |

| Gabapentin-d4 | 176.15 | 1.5 | - |

| Gabapentin-d5 | 177.16 | 2.0 | - |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern of Gabapentin typically involves the loss of water (H₂O) and ammonia (B1221849) (NH₃). semanticscholar.orgmdpi.com In the positive ion mode, the protonated molecule [M+H]⁺ of Gabapentin has an m/z of approximately 172.1. Common fragments are observed at m/z 154.1 (loss of H₂O) and m/z 137.1 (loss of NH₃ and H₂O). mdpi.com

For this compound, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 178.2. Since the deuterium labels are on the stable cyclohexane ring, any fragment that retains this ring will exhibit a mass shift of +6 compared to the corresponding fragment of unlabeled Gabapentin. The observation of these shifted fragments in the MS/MS spectrum confirms that the deuterium atoms are located on the cyclohexane ring and that the core structure is intact.

Table 4: Comparison of Expected MS/MS Fragmentation Patterns of Gabapentin and Gabapentin-d6 This table is interactive.

| Fragmentation Pathway | Gabapentin Fragment (m/z) | Gabapentin-d6 Fragment (m/z) | Mass Shift |

|---|---|---|---|

| [M+H]⁺ | 172.1 | 178.2 | +6 |

| [M+H - H₂O]⁺ | 154.1 | 160.2 | +6 |

| [M+H - NH₃]⁺ | 155.1 | 161.2 | +6 |

Vibrational Spectroscopy (FT-IR, Raman) for Deuterium Labeling Characterization

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serve as powerful non-destructive tools for the characterization of isotopically labeled compounds like this compound. nih.gov These methods provide a unique molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds. nih.gov The substitution of hydrogen with its heavier isotope, deuterium, induces a predictable shift in the vibrational frequencies of the associated bonds, which can be readily detected. rsc.orgwikipedia.org

In the analysis of this compound, the most significant spectral changes are observed in the C-D (carbon-deuterium) stretching and bending vibrations compared to the C-H vibrations in unlabeled gabapentin. Due to the increased mass of deuterium, C-D bonds vibrate at lower frequencies (wavenumbers) than C-H bonds. This isotopic shift allows for the unambiguous confirmation of successful deuterium labeling. rsc.org

Raman spectroscopy is particularly well-suited for this application. The C-D stretching vibrations typically appear in a region of the Raman spectrum (around 2050–2300 cm⁻¹) that is known as the "Raman-silent" region for unlabeled biological molecules and many organic compounds. nih.gov This clear spectral window allows for the detection of the deuterium label with high sensitivity and minimal interference from the rest of the molecular structure. nih.gov FT-IR spectroscopy is complementary to Raman, as it detects changes in the dipole moment during vibration. nih.gov Analysis of the FT-IR spectrum of this compound would also reveal characteristic absorption bands at lower wavenumbers corresponding to C-D vibrations, confirming the isotopic substitution. ucsd.edu

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for C-H Bond | Expected Wavenumber (cm⁻¹) for C-D Bond | Spectroscopic Technique |

|---|---|---|---|

| Stretching | ~2850 - 3000 | ~2050 - 2300 | Raman, FT-IR |

| Bending | ~1350 - 1480 | ~980 - 1080 | FT-IR |

Application of this compound as an Internal Standard in Bioanalytical Methodologies

The primary and most critical application of this compound is as an internal standard (IS) in bioanalytical methods, especially those employing isotope dilution mass spectrometry. nih.govnih.govoup.com An ideal internal standard should behave as identically as possible to the analyte during sample preparation, chromatography, and ionization, but be distinguishable by the detector. nih.gov Stable isotope-labeled compounds like Gabapentin-d6 are considered the "gold standard" for use as internal standards in mass spectrometry. oup.comnih.gov

Its use is essential for accurately compensating for variations in sample processing, such as incomplete extraction recovery, and for correcting matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (e.g., plasma, urine). oup.com Because Gabapentin-d6 has the same chemical properties as gabapentin, it is affected by these variations in the same way, ensuring that the ratio of the analyte to the internal standard remains constant and enabling highly accurate and precise quantification.

Numerous liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of gabapentin in biological fluids like human plasma and serum. mdpi.comnih.govnih.gov These methods are renowned for their high sensitivity, specificity, and throughput. A typical workflow involves a simple sample preparation step, such as protein precipitation using acetonitrile (B52724) or methanol, to which a known amount of this compound (the internal standard) is added. mdpi.comnih.gov

Following centrifugation, the supernatant is injected into the LC-MS/MS system. Chromatographic separation is performed as described in section 3.2.1. The mass spectrometer operates in multiple reaction monitoring (MRM) mode, which provides high specificity. nih.gov In MRM, a specific precursor ion for both gabapentin and Gabapentin-d6 is selected and fragmented, and a resulting unique product ion for each is monitored. This process ensures that the signal is unequivocally from the target compounds.

Method validation is performed according to regulatory guidelines to establish reliability. nih.gov Key validation parameters include linearity, accuracy, precision, selectivity, and the lower limit of quantitation (LLOQ). nih.govnih.gov

| Validation Parameter | Typical Acceptance Criteria | Example Finding | Reference |

|---|---|---|---|

| Linearity (r²) | > 0.99 | > 0.99 | scispace.com |

| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 - 50 ng/mL in plasma | scispace.comnih.gov |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8.4% | scispace.com |

| Intra- and Inter-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 10.2% | scispace.com |

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that leverages the use of isotopically labeled internal standards to achieve measurements of the highest metrological quality. wikipedia.org The fundamental principle involves adding a known quantity of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing an unknown quantity of the native analyte (gabapentin). wikipedia.orgosti.gov

After the spike is added, it is thoroughly mixed and allowed to equilibrate with the sample, creating a homogenous mixture of the labeled and unlabeled forms of the molecule. up.ac.za The sample then undergoes extraction and purification steps. A key advantage of IDMS is that any loss of the analyte during this process is irrelevant, as an identical proportion of the isotopically labeled standard is also lost.

Finally, the sample is analyzed by a mass spectrometer, which measures the ratio of the natural analyte to the isotopic standard. osti.gov Since the amount of the added standard is known, the initial amount of the analyte in the sample can be calculated with high accuracy from this measured ratio. up.ac.za This reliance on a ratio measurement, rather than the absolute signal intensity of the analyte, makes IDMS robust against variations in instrument response and matrix effects, leading to exceptional precision and accuracy. wikipedia.org

Green Analytical Chemistry Approaches in Gabapentin Analysis

The principles of green analytical chemistry (GAC) are increasingly being integrated into the development of methods for the analysis of pharmaceutical compounds, including Gabapentin. doaj.orgcontinental.edu.pe This shift is driven by a growing awareness of the environmental impact of traditional analytical techniques, which often rely on hazardous solvents, generate significant waste, and consume large amounts of energy. doaj.orgcontinental.edu.pe Green approaches in Gabapentin analysis aim to minimize this environmental footprint by employing safer reagents, reducing solvent consumption, and improving energy efficiency without compromising analytical performance. doaj.orgcontinental.edu.pe The greenness of these methods is often evaluated using various metrics such as the Analytical GREEnness (AGREE) calculator, the Analytical Eco-Scale, the Green Analytical Procedure Index (GAPI), and the Modified Green Analytical Procedure Index (MoGAPI). doaj.orgcontinental.edu.penih.gov

One notable advancement is the use of nitrogen-doped carbon quantum dots (N-CQDs) as a fluorescent sensor for Gabapentin detection. rsc.orgnih.govresearchgate.net This method offers a simple, selective, and environmentally sustainable alternative to conventional chromatographic techniques. rsc.orgnih.govresearchgate.net The N-CQDs can be synthesized from natural sources, further enhancing the green profile of the method. nih.gov The sensor works on the principle of fluorescence quenching and has demonstrated high sensitivity and accuracy in determining Gabapentin concentrations in both pharmaceutical products and spiked plasma samples. rsc.orgrsc.orgrsc.org The greenness of this approach has been quantitatively assessed, achieving a high score on the Analytical GREEnness (AGREE) metric, indicating a low environmental impact. rsc.orgnih.govresearchgate.net

Another significant area of development is in green chromatography. nih.govmdpi.com Researchers have successfully developed and validated reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods that adhere to GAC principles. nih.govmdpi.com These methods often employ greener mobile phases, such as aqueous solutions with minimal organic modifiers, and utilize smaller column dimensions to reduce solvent consumption and analysis time. mdpi.comresearchgate.net For instance, an RP-HPLC method for the simultaneous quantification of Gabapentin and Methylcobalamin utilized a green mobile phase consisting of a potassium phosphate (B84403) buffer and a small percentage of acetonitrile. nih.govresearchgate.net This method was validated for its environmental sustainability using multiple metrics, including AGREE and the Analytical Eco-Scale, confirming its superior greenness. nih.govresearchgate.net Similarly, a UPLC-MS/MS method for Gabapentin in human plasma employed a simple protein precipitation step with methanol, avoiding more hazardous extraction solvents, and achieved a short run time, thereby minimizing solvent usage and energy consumption. mdpi.comresearchgate.net

The following tables summarize the key findings and greenness assessments of selected analytical methods for Gabapentin.

Table 1: Green Analytical Methods for Gabapentin Determination

| Analytical Technique | Key Features | Greenness Assessment Score | Application |

| Nitrogen-Doped Carbon Quantum Dot (N-CQD) Sensor | Synthesized from plant material; Fluorescence quenching mechanism; High selectivity and accuracy. rsc.orgnih.govrsc.org | AGREE Score: 0.76. rsc.orgnih.govresearchgate.net | Pharmaceutical formulations and spiked plasma samples. rsc.orgrsc.org |

| RP-HPLC | Green mobile phase (potassium phosphate buffer/acetonitrile); Short analysis time. nih.govresearchgate.net | AGREE: 0.70; AGREEprep: 0.71; Analytical Eco-Scale: 80. nih.govresearchgate.net | Pharmaceutical products. nih.gov |

| UPLC-MS/MS | Simple protein precipitation with methanol; Short run time (~1 min); Low solvent consumption. mdpi.comresearchgate.net | High AGREE rating. mdpi.comresearchgate.net | Human plasma. mdpi.com |

| GC-MS/MS | Simultaneous analysis of multiple drugs; Validation according to US FDA guidelines and Eco-Scale assessment. nih.gov | Favorable Eco-Scale assessment. nih.gov | Pure forms and human biological fluids (plasma/urine). nih.gov |

Table 2: Comparison of Conventional and Green Analytical Methods for Gabapentin

| Parameter | Conventional Methods (e.g., HPLC with hazardous solvents) | Green Analytical Methods |

| Solvent Consumption | High | Low. mdpi.com |

| Reagent Toxicity | Often utilizes toxic and hazardous reagents. doaj.orgcontinental.edu.pe | Employs safer, biodegradable, or renewable reagents. nih.gov |

| Waste Generation | Significant | Minimized. slideshare.net |

| Energy Consumption | High, due to longer run times and complex sample preparation. doaj.orgcontinental.edu.pe | Reduced, due to shorter analysis times and simplified procedures. mdpi.com |

| Derivatization | Often required, adding complexity and potential for hazardous byproducts. nih.govtandfonline.com | Often avoided or uses greener derivatizing agents. slideshare.net |

The development and adoption of these green analytical methodologies for Gabapentin analysis represent a significant step towards more sustainable pharmaceutical quality control and clinical monitoring. doaj.orgcontinental.edu.pe By prioritizing environmental considerations alongside analytical performance, researchers are contributing to a safer and more eco-conscious approach to drug analysis. doaj.orgcontinental.edu.pe

Fundamental Biochemical and Molecular Research Utilizing Gabapentin D6 Hydrochloride

Investigation of Metabolic Pathways and Transformations Using Deuterated Tracers (in vitro/preclinical models)

The use of stable isotope-labeled compounds like Gabapentin-d6 hydrochloride is a cornerstone of modern metabolic research, enabling the detailed study of metabolic pathways in a non-radioactive manner. Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), can influence the pharmacokinetic and metabolic profiles of drugs, making these labeled compounds essential tracers for understanding biotransformation. medchemexpress.comchemsrc.com

Elucidation of Enzyme-Mediated Deuterium Exchange

While direct studies on enzyme-mediated deuterium exchange specifically with this compound are not extensively detailed in the provided results, the principle of using deuterated compounds to probe enzyme mechanisms is well-established. In the context of drug metabolism, enzymes such as cytochrome P450s can catalyze reactions where a carbon-hydrogen bond is broken. The substitution with a carbon-deuterium bond, which is stronger, can lead to a slower reaction rate. This phenomenon, known as the kinetic isotope effect, is a powerful tool for identifying the rate-limiting step in an enzymatic reaction and for understanding the mechanism of action of the enzyme. The search results mention the investigation of buffer exchange on enzymatic activity, which can influence the coupling efficiency between enzymes and their partners, a factor that could be further explored using deuterated substrates. tum.de

Characterization of Metabolite Identification via Isotopic Labeling

Isotopically labeled compounds like this compound are instrumental in metabolite identification. medchemexpress.comchemsrc.com When a biological sample is analyzed using techniques like mass spectrometry, the unique mass signature of the deuterated compound and its metabolites allows them to be clearly distinguished from endogenous molecules. This is particularly useful in complex biological matrices where numerous compounds are present. For instance, in studies involving antiepileptic drugs, deuterated standards such as gabapentin-d10, pregabalin-d6, and topiramate-d12 (B602562) are used as internal standards for accurate quantification in biological samples. gla.ac.uk This approach is crucial for determining the metabolic fate of a drug and identifying the chemical structures of its metabolites. The use of deuterated internal standards like levetiracetam-d6 (B134302) further highlights the importance of isotopic labeling in ensuring the accuracy of analytical methods for therapeutic drug monitoring. core.ac.uk

Kinetic Isotope Effect (KIE) Studies on Biotransformations

The kinetic isotope effect (KIE) is a key application of deuterated compounds in studying biotransformations. nih.gov By comparing the rate of metabolism of a deuterated drug with its non-deuterated counterpart, researchers can determine the extent to which C-H bond cleavage is a rate-determining step in the metabolic process. nih.gov For example, the N-demethylation of imatinib (B729) was studied using its N-trideuteromethyl analogue. nih.gov This study hypothesized that the stronger carbon-deuterium bond would slow down metabolism. nih.gov Indeed, in vitro experiments with rat and human liver microsomes showed reduced N-demethylation for the deuterated compound, demonstrating a deuterium isotope effect. nih.gov However, this did not always translate to significant changes in vivo, highlighting the complexity of drug metabolism and the importance of conducting both in vitro and in vivo studies. nih.gov Such studies are critical for drug design, as altering metabolic pathways through deuteration can potentially improve a drug's pharmacokinetic profile. medchemexpress.comchemsrc.com

Molecular Interactions and Target Binding Studies (in vitro/cellular level)

This compound, as a surrogate for gabapentin (B195806), is utilized to investigate its interactions with specific protein targets at the molecular and cellular level.

Binding to Alpha-2-Delta Subunits of Voltage-Gated Calcium Channels

Gabapentin is known to bind to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels. nih.govdrugbank.comnih.govmdpi.comtargetmol.com This interaction is a key aspect of its mechanism of action. drugbank.commdpi.com Studies have shown that gabapentin has a higher affinity for the α2δ-1 subunit compared to the α2δ-2 subunit, with no binding observed for the α2δ-3 subunit. nih.govnih.gov The binding affinity has been quantified, with a dissociation constant (Kd) of 59 nM for α2δ-1 and 153 nM for α2δ-2. nih.govnih.gov This binding is not associated with acute inhibition of calcium currents but rather a chronic effect on channel trafficking. drugbank.commdpi.com Chronic exposure to gabapentin has been shown to reduce the cell-surface expression of α2δ-2 and CaV2.1 subunits, an effect that is dependent on the binding to the α2δ subunit. drugbank.com This disruption of calcium channel trafficking is thought to be a primary mechanism by which gabapentin exerts its effects. drugbank.commdpi.com

| Subunit | Gabapentin Binding Affinity (Kd) | Reference |

| α2δ-1 | 59 nM | nih.govnih.gov |

| α2δ-2 | 153 nM | nih.govnih.gov |

| α2δ-3 | No binding | nih.govnih.gov |

Interactions with Branched-Chain Amino Acid Transaminases (BCAT1/2)

Gabapentin has been investigated for its interaction with branched-chain amino acid transaminases (BCATs), specifically the cytosolic (BCATc or BCAT1) and mitochondrial (BCATm or BCAT2) isoforms. drugbank.com It has been reported to be a competitive inhibitor of BCATc but does not inhibit BCATm. drugbank.com This selective inhibition has been explored in the context of cancer cell metabolism, where BCAT1 has been implicated in tumor growth. nih.govfrontiersin.org However, some studies have shown that gabapentin can suppress cell proliferation in cell lines with low BCAT1 expression, suggesting that its effects may be independent of BCAT1 inhibition in certain contexts. nih.gov In these instances, gabapentin did not affect the transamination of branched-chain amino acids (BCAAs), and the growth-inhibitory effect could not be rescued by supplementing with branched-chain keto acids (BCKAs), indicating an alternative mechanism of action. nih.gov One study observed a marked depletion of branched-chain carnitines in gabapentin-treated cells, suggesting a potential effect on mitochondrial BCKA catabolism. nih.gov

| Enzyme | Gabapentin Interaction | Reference |

| BCAT1 (BCATc) | Competitive inhibitor | drugbank.com |

| BCAT2 (BCATm) | No inhibition | drugbank.com |

Receptor Binding Affinity Profiling in Cellular Systems

The principal molecular target of Gabapentin is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). mdpi.com Gabapentin does not directly block the calcium channel pore but rather binds to this auxiliary subunit, modulating the channel's function and trafficking. This interaction is crucial for its mechanism of action.

Research has demonstrated that Gabapentin binds with high affinity to the α2δ-1 and α2δ-2 subunits. researchgate.net This binding has been shown to disrupt the trafficking of the calcium channel complex to the cell membrane, leading to a reduction in the density of presynaptic VGCCs. researchgate.net Consequently, this reduces the influx of calcium into neurons, which in turn diminishes the release of excitatory neurotransmitters. mdpi.com

While specific binding affinity data for this compound is not extensively published, it is understood to interact with the same α2δ subunits. The deuteration is not expected to alter the fundamental binding mechanism but is utilized to trace the molecule in complex biological systems.

A study using a radioligand binding assay with [3H]gabapentin and the α2δ subunit from porcine brain tissue is a common method to evaluate the binding affinity of related ligands. nih.gov In such assays, this compound could be used as a competitor to determine its relative affinity.

Cellular Permeation and Transport Mechanism Elucidation (in vitro)

The cellular uptake and transport of Gabapentin are complex processes involving specific carrier-mediated systems rather than simple passive diffusion. These mechanisms are key to its absorption and distribution, including its ability to cross the blood-brain barrier.

In vitro studies have definitively identified the large neutral amino acid transporter 1 (LAT1 or SLC7A5) as a primary transporter for Gabapentin. nih.govnih.gov LAT1 is highly expressed in brain endothelial cells, forming a crucial part of the blood-brain barrier, as well as in some cancer cell lines. nih.govnih.gov

The transport of Gabapentin via LAT1 is a saturable process, indicating a carrier-mediated mechanism. nih.gov This means that as the concentration of Gabapentin increases, the rate of transport does not increase proportionally but reaches a maximum velocity (Vmax). The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal transport velocity, provides insight into the affinity of the transporter for its substrate.

A study utilizing a human brain endothelial cell line (hCMEC/D3) demonstrated that Gabapentin is a substrate for LAT1. nih.govnih.gov The kinetic parameters for LAT1-mediated transport of Gabapentin were determined in both brain endothelial cells and LAT1-transfected HEK293 cells, as detailed in the table below. nih.govnih.gov

| Cell System | Transport Process | Km (μM) | Vmax (pmol/million cells/min) |

| hCMEC/D3 Brain Endothelial Cells | LAT1-mediated | 530 | 7039 |

| Other processes | 923 | 3656 | |

| HEK293 LAT1-transfected Cells | LAT1-mediated | 217 | 5192 |

| Other processes | 1546 | 3375 |

This table presents the kinetic parameters of Gabapentin transport, highlighting the significant contribution of the LAT1 transporter. nih.govnih.gov

At physiological concentrations, LAT1-mediated transport of Gabapentin was found to be significantly higher than other transport processes, underscoring its importance. nih.govnih.gov While studies specifically detailing the transport of this compound via these transporters are not common, it is expected to utilize the same LAT1 pathway. Information regarding the interaction of Gabapentin with the human apical sodium-dependent bile acid transporter (hASBT) is not prominently featured in the reviewed literature.

The membrane permeability of Gabapentin is a critical factor influencing its absorption. Studies using in situ single-pass intestinal perfusion in rats have shown that the intestinal absorption of Gabapentin occurs via a non-passive, carrier-mediated process with negligible passive absorption. pharmaffiliates.com This is demonstrated by its concentration-dependent permeability. pharmaffiliates.com

Investigations into efflux pumps, which actively transport substances out of cells, are also important. Some research has suggested that Gabapentin may be a weak inhibitor of the P-glycoprotein (P-gp) efflux pump. core.ac.uk However, other sources indicate that Gabapentin does not significantly interact with major efflux transporters like P-gp. The potential for this compound to interact with efflux pumps would be an important consideration in its use in pharmacokinetic modeling, as altered efflux could affect its concentration within specific tissues. Further specific studies on this compound and its interaction with various efflux pumps are needed for a complete understanding.

Computational Chemistry and in Silico Modeling of Gabapentin D6 Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic properties, reactivity, and geometric structure of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which govern the chemical behavior of the compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com For Gabapentin (B195806), DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to determine its optimized geometry, vibrational frequencies, and electronic properties in both its neutral and zwitterionic forms. researchgate.netresearchgate.net

These calculations reveal the precise bond lengths and angles of the molecule in its ground state. ripublication.com For the zwitterionic form of Gabapentin, which is relevant at physiological pH, DFT studies have analyzed the molecular electrostatic potential (MEP), highlighting the charge distribution across the molecule. researchgate.netresearchgate.net The MEP map typically shows negative potential concentrated around the carboxylate group and positive potential near the ammonium (B1175870) group, which are the primary sites for electrostatic interactions. researchgate.net Although these calculations were performed on Gabapentin, the results for Gabapentin-d6 Hydrochloride are expected to be nearly identical, as the substitution of hydrogen with deuterium (B1214612) has a negligible effect on the electronic distribution and molecular geometry. DFT applications also extend to predicting how the molecule interacts with its environment, such as solvents or biological receptors. mdpi.com

Table 1: Representative DFT-Calculated Parameters for Gabapentin Note: These parameters, derived from studies on non-deuterated Gabapentin, serve as a close approximation for this compound.

| Parameter | Method/Basis Set | Finding | Reference |

| Molecular Geometry | DFT/B3LYP/6-311++G(d,p) | Provides optimized bond lengths and angles for both zwitterionic and neutral forms. | researchgate.netripublication.com |

| Vibrational Wavenumbers | DFT/B3LYP/cc-pVDZ | Calculated frequencies show good agreement with experimental FT-IR and FT-Raman spectra. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich (negative) and electron-poor (positive) regions, indicating sites for intermolecular interactions. | researchgate.netresearchgate.net |

| Thermodynamic Properties | DFT/B3LYP/6-311++G(d,p) | Calculation of enthalpy, entropy, and Gibbs free energy at different temperatures. | researchgate.net |

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. ripublication.com

Table 2: HOMO-LUMO Analysis of Gabapentin Note: This analysis for Gabapentin is directly relevant to understanding the electronic reactivity of this compound.

| Molecular Orbital | Localization | Implication for Reactivity | Reference |

| HOMO | Primarily on the carboxylate (COO⁻) group | Site of electron donation (nucleophilic character) | nih.govchemrevlett.com |

| LUMO | Primarily on the aminomethyl (CH₂NH₃⁺) group | Site of electron acceptance (electrophilic character) | nih.govchemrevlett.com |

| HOMO-LUMO Gap | Calculated via DFT | A larger gap implies higher chemical stability and lower reactivity. | ripublication.com |

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are computational techniques used to model the physical movements of atoms and molecules and to predict how a ligand binds to a protein receptor. These methods are invaluable for understanding the therapeutic action of drugs.

The therapeutic effects of Gabapentin are primarily mediated through its binding to the α2δ-1 subunit of voltage-gated calcium channels. biorxiv.orgfrontiersin.org Molecular docking and MD simulations have been used to model this interaction, revealing the specific amino acid residues within the α2δ-1 binding pocket that are crucial for recognition and affinity. nih.govbiorxiv.org

Table 3: Key Aspects of Gabapentin-α2δ-1 Interaction Modeling Note: These interactions are conserved for this compound.

| Interaction Type | Gabapentin Moiety | α2δ-1 Residue Type (Example) | Reference |

| Hydrogen Bonding | Carboxylate Group (COO⁻) | Arginine, Serine | biorxiv.org |

| Hydrogen Bonding | Amino Group (NH₃⁺) | Glutamate, Aspartate | biorxiv.org |

| Hydrophobic Interactions | Cyclohexane (B81311) Ring | Leucine, Valine, Phenylalanine | biorxiv.orgresearchgate.net |

Gabapentin is a flexible molecule, with its cyclohexane ring capable of adopting different chair conformations. mdpi.com The orientation of the aminomethyl and acetic acid substituents can be either axial or equatorial. researchgate.netresearchgate.net Conformational analysis, through both computational methods and experimental techniques like low-temperature NMR, has shown that Gabapentin exists as an equilibrium of these conformers in solution. mdpi.comresearchgate.net

Studies on Gabapentin have determined that the conformer with the aminomethyl group in the equatorial position is slightly more stable and thus more populated at equilibrium. researchgate.netresearchgate.net The free energy difference between the two forms is small, on the order of 0.38 kcal/mol. researchgate.net This conformational flexibility is critical as it may influence which conformer preferentially binds to the α2δ-1 target. For this compound, the fundamental conformational landscape remains the same. Deuteration does not alter the steric bulk of the substituents, so the preference for the equatorial conformer is expected to persist. Computational modeling can precisely calculate the energy minima associated with each conformation and the energy barriers for interconversion.

Table 4: Conformational States of the Gabapentin Cyclohexane Ring Note: The conformational preferences are expected to be the same for this compound.

| Conformer | Substituent Position | Relative Stability | Reference |

| Conformer A | Aminomethyl group is equatorial | More stable, more populated in solution | researchgate.netresearchgate.net |

| Conformer B | Aminomethyl group is axial | Less stable, less populated in solution | researchgate.netresearchgate.net |

In Silico Prediction of Chemical Stability and Degradation Products

A significant challenge with Gabapentin is its chemical instability. It is known to undergo intramolecular cyclization to form a toxic lactam, 1-(carboxymethyl)-2-azaspiro[4.5]decan-3-one. researchgate.netnih.gov This degradation is sensitive to heat and mechanical stress. nih.gov

In silico methods can be used to predict the likelihood and pathway of this degradation. Quantum chemical calculations can model the transition state of the intramolecular cyclization reaction and determine the activation energy (Ea) required for the reaction to occur. researchgate.net A lower activation energy implies faster degradation. The key factor determining stability is the spatial distance between the nucleophilic amino group and the electrophilic carboxyl carbon. nih.gov

For this compound, deuteration of the cyclohexane ring is not expected to directly involve the atoms participating in the lactamization reaction. However, the "kinetic isotope effect" could play a subtle role. Changes in vibrational frequencies due to the heavier deuterium atoms could slightly alter the molecule's zero-point energy and the energetics of the transition state, potentially leading to a modest change in the degradation rate. Computational models could be employed to quantify this effect, providing a theoretical basis for whether Gabapentin-d6 exhibits enhanced chemical stability compared to its non-deuterated counterpart.

Table 5: Chemical Stability and Degradation of Gabapentin

| Factor | Description | In Silico Prediction Method | Reference |

| Degradation Pathway | Intramolecular cyclization (lactamization) | Modeling the reaction pathway and transition state structure. | researchgate.netnih.gov |

| Primary Degradant | Gabapentin Lactam | Identification of the product structure. | researchgate.net |

| Stability Determinant | Distance between the amino (N) and carboxyl (C) reactive sites in the solid state. | Crystal structure prediction and conformational analysis. | nih.gov |

| Kinetic Stability | Activation energy (Ea) for the cyclization reaction. | Quantum chemical calculations (e.g., DFT) to compute the energy barrier. | researchgate.net |

Chemical Stability and Degradation Pathways of Gabapentin D6 Hydrochloride

Hydrolytic Degradation Kinetics and Mechanisms

The hydrolytic degradation of gabapentin (B195806), and by extension its deuterated analog, is significantly influenced by pH. nih.gov Studies on non-deuterated gabapentin have shown that it is susceptible to degradation in both acidic and basic conditions, leading to the formation of gabapentin-lactam. researchgate.netijpbs.complos.org

In acidic conditions (e.g., 0.1 M HCl), minor degradation of about 7% has been observed. plos.org However, under stronger acidic conditions (1M HCl) and with heating, more significant degradation occurs. researchgate.net In alkaline conditions (e.g., 0.1 M NaOH), gabapentin shows considerable instability, with degradation reaching up to 34%. plos.org The rate of this degradation is proportional to the buffer concentration and temperature. nih.gov

The pH-rate profile indicates that gabapentin is most stable in aqueous solutions at a pH of approximately 6.0. nih.gov At this pH, the zwitterionic form of the molecule is predominant, which exhibits a slower solvent-catalyzed degradation rate compared to the cationic or anionic forms present at lower or higher pH values, respectively. nih.gov The primary mechanism of hydrolytic degradation is an intramolecular cyclization, where the amino group attacks the carboxylic acid moiety, resulting in the formation of the lactam and the elimination of a water molecule. researchgate.net

A kinetic model for the solid-state degradation of gabapentin to its lactam has been described as an irreversible two-step autocatalytic reaction. nih.gov This model helps in predicting the time-dependent concentration of the lactam degradant under various storage conditions. nih.gov

Oxidative Degradation Pathways and Product Identification

Oxidative stress, typically induced by agents like hydrogen peroxide (H2O2), can lead to the degradation of gabapentin. researchgate.net When subjected to 1% hydrogen peroxide at both ambient and elevated temperatures (65°C), gabapentin shows instability. researchgate.net In one study, a 14% degradation was observed under oxidative stress conditions. plos.org Another study, however, reported that gabapentin was stable under peroxide stress conditions. ijpbs.com This discrepancy might be due to different experimental conditions.

The identification of oxidative degradation products is crucial for understanding the complete degradation profile. While specific deuterated oxidative degradation products of Gabapentin-d6 Hydrochloride are not detailed in the provided search results, the general pathways for gabapentin would be expected to be similar.

Photolytic Degradation Studies

The stability of gabapentin under photolytic stress has been investigated. Some studies indicate that gabapentin is stable when exposed to direct sunlight. researchgate.net Other research performing forced degradation studies under photolytic conditions also found no significant degradation. jclmm.com This suggests that this compound is likely to be stable under normal light exposure conditions.

However, it is important to note that photolytic degradation can sometimes be complex, involving non-oxidative pathways like isomerization and cyclization, or oxidative pathways mediated by singlet or triplet oxygen, especially in the presence of photosensitizers. ijrar.org

Influence of Environmental Factors on Chemical Stability (e.g., pH, temperature, humidity)

Environmental factors play a critical role in the chemical stability of gabapentin.

pH: As discussed in the hydrolytic degradation section, pH is a key factor. Gabapentin's stability is minimal in both highly acidic and alkaline conditions, with optimal stability around pH 6.0. nih.gov A pH range of 6.8 to 7.3 has also been shown to enhance stability in solid dosage forms. google.com

Temperature: Increased temperature generally accelerates the rate of degradation. nih.govresearchgate.net Thermal degradation studies on gabapentin have been conducted at temperatures ranging from 40°C to 105°C, showing increased degradation with higher temperatures. nih.govresearchgate.netjclmm.com Arrhenius plots from stability studies can be used to predict the shelf life at room temperature. nih.gov

Humidity: The influence of humidity on the solid-state stability of gabapentin is complex. The rate of lactamization, the primary degradation pathway in the solid state, is surprisingly greatest under low humidity conditions, especially after mechanical stress like milling. nih.govumn.edu Increased humidity (greater than 31% RH) appears to have a stabilizing effect. umn.eduresearchgate.net This is not due to the hydrolysis of the lactam but rather an annealing process where moisture helps repair crystal defects induced by milling, thus stabilizing the drug. umn.eduresearchgate.net However, another study indicated that gabapentin is stable under conditions of 25°C and 92% relative humidity for 72 hours. jclmm.com

The following table summarizes the results of forced degradation studies on gabapentin under various conditions from one study. ijpbs.com

| Stress Condition | Time (hrs) | Assay of Active Substance (%) | Assay of Degraded Products (%) | Mass Balance (%) |

| Acid Hydrolysis (0.1 M HCl) | 24 | 62.18 | 37.82 | 100.0 |

| Basic Hydrolysis (0.1 M NaOH) | 24 | 57.84 | 42.16 | 100.0 |

This interactive data table allows for a clear comparison of the degradation under acidic and basic conditions.

Another study provides the following degradation data under various stress conditions jclmm.com:

| Experiment | Degradation Condition | % Assay | % Degradation |

| Control | -- | 100.3 | -- |

| Acid Degradation | 5N HCl/ 70°C-3 hr | 96.4 | 3.9 |

| Base Degradation | 2N NaOH/ 70°C -15mins | 77.1 | 23.1 |

| Peroxide Degradation | 50% H2O2/ 70°C –3 hours | 95.1 | 5.2 |

| Thermal Degradation | Heat at Oven 105°C for 4 hr | 87.3 | 13.0 |

| Humidity Degradation | 25°C/92%RH-72 hours | 101.2 | - |

| Photolytic Degradation | 1.2 million lux hours of Light | 100.5 | - |

This interactive data table offers a comprehensive overview of gabapentin's stability under multiple stress factors.

Future Research Directions and Emerging Methodologies

Development of Novel Deuteration Strategies for Complex Analogues

The synthesis of deuterated compounds is a cornerstone of their application. clearsynth.com Future research is increasingly focused on developing more efficient and selective methods for introducing deuterium (B1214612) into complex molecules. snnu.edu.cn

Late-Stage Deuteration: A significant area of development is "late-stage" deuteration, which involves introducing deuterium into a molecule in the final steps of its synthesis. snnu.edu.cn This approach is highly desirable as it allows for the deuteration of complex drug candidates without the need to redesign the entire synthetic route. snnu.edu.cn

Catalytic H/D Exchange: Researchers are exploring novel catalysts, such as those based on iridium or palladium, to facilitate hydrogen-deuterium exchange (H/D exchange) with high precision and efficiency. snnu.edu.cn These methods often utilize readily available and cost-effective deuterium sources like heavy water (D₂O). snnu.edu.cn

Site-Selective Deuteration: A key challenge is to control the exact position of deuterium incorporation within a molecule. snnu.edu.cn Developing new catalysts and methodologies that offer high regioselectivity is crucial for creating specifically labeled analogues of complex drugs like gabapentin (B195806). snnu.edu.cn This precision is vital for mechanistic studies and for optimizing the metabolic properties of new drug candidates. researchgate.net

Recent advancements have demonstrated the use of dual-ligand based palladium catalysts for the deuteration of arenes with high functional group tolerance. snnu.edu.cn Additionally, iron-based complexes are being investigated for the deuteration of aromatic and heteroaromatic compounds. snnu.edu.cn These novel strategies hold promise for creating a wider range of deuterated gabapentin analogues with tailored properties.

Integration of Advanced Analytical Techniques for Enhanced Resolution

The primary application of Gabapentin-d6 hydrochloride is as an internal standard in analytical methods, particularly in mass spectrometry (MS). researchgate.net Future advancements in analytical instrumentation will further enhance its utility.

High-Resolution Mass Spectrometry (HR-MS): The use of HR-MS is becoming standard for the characterization of deuterated compounds. rsc.org It allows for the precise determination of isotopic enrichment and ensures the structural integrity of the labeled molecule. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely used for the quantification of gabapentin in biological samples, with Gabapentin-d6 serving as an ideal internal standard. wa.govresearchgate.netnih.gov Future developments will focus on improving the sensitivity and reducing the run times of these methods. researchgate.net For instance, the use of solid-phase extraction (SPE) for sample preparation can help to resolve interferences from other co-administered drugs. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the position of deuterium atoms within a molecule. rsc.org Advanced NMR techniques, potentially combined with machine learning algorithms, could offer even more detailed structural information. arxiv.org

The following table summarizes the key analytical techniques and their applications for this compound:

| Analytical Technique | Application for this compound | Key Advantages |

| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic purity and structural integrity. rsc.org | High accuracy and precision in mass measurement. rsc.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of gabapentin in biological fluids using Gabapentin-d6 as an internal standard. wa.govresearchgate.net | High sensitivity and selectivity. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the position of deuterium labeling. rsc.org | Provides detailed structural information. rsc.org |

Expansion of In Vitro Mechanistic Studies

While the primary mechanism of gabapentin is understood to involve binding to the α2δ-1 subunit of voltage-gated calcium channels, deuterated analogues can be used to probe more subtle aspects of its action. mdpi.com

Kinetic Isotope Effect: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect" where deuterated compounds are metabolized more slowly. wikipedia.org While Gabapentin-d6 is primarily used as an analytical standard, studying the kinetic isotope effect in specifically deuterated gabapentin analogues could provide insights into its metabolic pathways and potential for developing longer-acting versions of the drug. wikipedia.orgresearchgate.net

Receptor Binding Studies: Deuterated ligands can be used in competitive binding assays to study the interaction of gabapentin with its target receptors in vitro. clearsynth.com

Solvent Isotope Effects: The use of heavy water (D₂O) as a solvent in in vitro experiments can reveal information about the role of proton transfer in the mechanism of action of a drug. researchgate.net Studies on the oxidative degradation of gabapentin have utilized D₂O to investigate solvent isotope effects. researchgate.net

A study on the formation of a gabapentin lactam, a common impurity, utilized solvent kinetic isotopic effects to suggest that the reaction is subject to general acid and general base catalysis. researchgate.net

Advanced Computational Approaches for Predictive Modeling

Computational modeling is becoming an increasingly powerful tool in drug discovery and development, and it can be applied to the study of deuterated compounds.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can be used to model the electronic structure and dynamics of molecules, including the effects of deuteration on bond vibrational frequencies and reactivity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational changes of proteins upon ligand binding and can be informed by experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS). chemrevlett.comed.ac.uk

Machine Learning (ML): ML algorithms can be trained on experimental data to predict the properties of new molecules, including the potential effects of deuteration on pharmacokinetic parameters. arxiv.orgresearchgate.net For example, machine learning models are being developed to predict NMR chemical shifts, which could aid in the structural elucidation of novel deuterated compounds. arxiv.org

A computational study modeled the intercalation of gabapentin into a layered double hydroxide (B78521) for drug delivery applications, using density functional theory (DFT) to simulate the properties of the gabapentin molecule. chemrevlett.com Another study used a hybrid quantum-classical approach to design deuterated molecules with desirable properties for use in organic light-emitting diodes (OLEDs). researchgate.net

Applications of Deuterated Compounds in Chemical Biology Beyond Analytical Standards

The utility of deuterated compounds like Gabapentin-d6 extends beyond their role as simple internal standards.

Metabolic Probes: Deuterium labeling is a powerful tool for tracing the metabolic fate of drugs and other biologically active molecules. clearsynth.comscispace.com By strategically placing deuterium atoms at different positions in the gabapentin molecule, researchers can investigate its metabolic pathways in detail.

Probing Reaction Mechanisms: The kinetic isotope effect can be used to elucidate the mechanisms of chemical and enzymatic reactions. researchgate.net

Improving Drug Properties: While not the primary purpose of Gabapentin-d6, the "deuterium switch" is a strategy used in drug development where hydrogen atoms are replaced with deuterium to improve a drug's metabolic stability and pharmacokinetic profile. wikipedia.orgnih.gov This has led to the development and approval of deuterated drugs with improved therapeutic properties. nih.govresearchgate.net

The development of deuterated analogues of existing drugs is an active area of research, with the goal of creating safer and more effective medicines. nih.govresearchgate.net

Q & A

Q. What is the role of Gabapentin-d6 Hydrochloride in pharmacokinetic studies, and how does it differ from non-deuterated Gabapentin?

this compound serves as an internal standard in quantitative analyses (e.g., LC-MS/MS) to correct for matrix effects and instrument variability. Its deuterium labeling minimizes isotopic overlap with endogenous Gabapentin, ensuring precise quantification of unlabeled analogs in biological matrices. Unlike non-deuterated forms, it enables researchers to differentiate between exogenous and endogenous compounds during metabolic profiling .

Q. What are the critical steps in preparing stock solutions of this compound for analytical assays?

- Solvent Selection : Use high-purity solvents (e.g., acetonitrile or methanol) compatible with LC-MS systems to avoid ion suppression.

- Concentration Calibration : Calculate molarity using the molecular weight (213.73 g/mol for this compound) and verify via UV-Vis or NMR.

- Storage : Aliquot and store at -20°C under inert gas to prevent degradation. Validate stability over time using repeated QC injections .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Training : Mandatory SOP training (e.g., spill management, waste disposal) as per institutional chemical hygiene plans.

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Decontamination : Clean work surfaces with 70% ethanol or isopropanol. Document all deviations from protocols for audit purposes .

Advanced Research Questions

Q. How can isotopic interference be minimized when using this compound in metabolic stability assays?

Optimize mass spectrometry parameters (e.g., resolving power >30,000) to distinguish between deuterated and non-deuterated ions. Pair with chromatographic methods (e.g., HILIC) to separate isotopologues. Validate using blank matrices spiked with both analogs to confirm no cross-talk .

Q. What experimental design considerations are critical for comparing Gabapentin and this compound in receptor-binding studies?

- Variables : Control for deuteration effects on hydrogen bonding (e.g., via molecular dynamics simulations).

- Controls : Include deuterium-free analogs and solvent controls.

- Statistical Analysis : Use ANOVA with post-hoc tests to assess binding affinity differences. Predefine significance thresholds (e.g., p <0.01) to account for multiple comparisons .

Q. How should researchers resolve contradictory data on this compound’s metabolic pathways across studies?

Conduct a systematic review (PRISMA guidelines) to aggregate in vitro/in vivo data. Assess heterogeneity sources (e.g., species differences, enzyme isoforms) via meta-regression. Validate findings using orthogonal methods (e.g., microsomal assays vs. recombinant CYP450 systems) .

Q. What strategies optimize the synthesis of high-purity this compound for isotopic tracer studies?

- Reaction Conditions : Use deuterated solvents (e.g., D₂O) and catalysts to maximize deuteration at the cyclohexyl ring.

- Purification : Employ reverse-phase HPLC with MS detection to isolate the desired isotopologue.

- Characterization : Confirm isotopic purity (>98%) via high-resolution MS and ²H-NMR .

Q. How can deuterium incorporation efficiency in this compound be validated?

- NMR Analysis : Compare ¹H and ²H spectra to quantify deuteration at specific positions.

- Mass Spectrometry : Calculate isotopic abundance ratios (e.g., [M+6]/[M+0]) using extracted ion chromatograms.

- QC Standards : Cross-reference with certified reference materials (CRMs) from accredited suppliers .

Methodological Resources

- Data Analysis : Use tools like Skyline or XCMS for LC-MS data processing, ensuring peak integration aligns with deuterated/internal standard retention times .

- Literature Review : Follow Cochrane Handbook guidelines for systematic reviews to mitigate bias in evidence synthesis .

- Ethical Compliance : Document deuterated compound usage in animal/human studies under institutional review board (IRB) approvals, emphasizing deuterium’s inert biological role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.